molecular formula C17H24Cl2N2O2S B071210 Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride CAS No. 160518-48-9

Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride

Cat. No. B071210
M. Wt: 391.4 g/mol
InChI Key: DGRJHJKLIDYGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride has potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, it has been studied as a potential antimicrobial agent due to its ability to kill bacteria and fungi.

Mechanism Of Action

The mechanism of action of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride varies depending on its application. In anticancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. In anti-inflammatory research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In antimicrobial research, it has been shown to kill bacteria and fungi by disrupting their cell membranes.

Biochemical And Physiological Effects

Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride has various biochemical and physiological effects depending on its application. In anticancer research, it has been shown to inhibit the growth of cancer cells without affecting normal cells. In anti-inflammatory research, it has been shown to reduce inflammation without causing any adverse effects. In antimicrobial research, it has been shown to kill bacteria and fungi without causing any toxicity to human cells.

Advantages And Limitations For Lab Experiments

One advantage of using Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride in lab experiments is its ability to selectively target cancer cells, bacteria, and fungi without affecting normal cells. Another advantage is its ability to reduce inflammation without causing any adverse effects. However, one limitation of using Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride in lab experiments is its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride. One direction is to study its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its synthesis method to increase its yield and reduce its cost. Additionally, further research can be done to understand its mechanism of action in more detail and to identify any potential side effects. Finally, research can be done to develop new derivatives of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride with improved properties for various applications.
Conclusion
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method involves a multi-step process, and its mechanism of action varies depending on its application. It has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Finally, there are several future directions for research on Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride, including studying its potential applications in other fields, optimizing its synthesis method, and developing new derivatives with improved properties.

Synthesis Methods

Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 1-methyl-2-imidazoline to form 3-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)benzaldehyde. The second step involves the reaction of the product from the first step with 1-bromopentane to form 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)acetophenone. The final step involves the conversion of the product from the second step to Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride by reacting it with hydrochloric acid.

properties

CAS RN

160518-48-9

Product Name

Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride

Molecular Formula

C17H24Cl2N2O2S

Molecular Weight

391.4 g/mol

IUPAC Name

1-(3-chloro-4-pentoxyphenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride

InChI

InChI=1S/C17H23ClN2O2S.ClH/c1-3-4-5-10-22-16-7-6-13(11-14(16)18)15(21)12-23-17-19-8-9-20(17)2;/h6-7,11H,3-5,8-10,12H2,1-2H3;1H

InChI Key

DGRJHJKLIDYGNS-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl

Other CAS RN

160518-48-9

synonyms

1-(3-chloro-4-pentoxy-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)su lfanyl]ethanone hydrochloride

Origin of Product

United States

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